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Compound of Interest

2-chloro-5-(1H-pyrazol-1-
Compound Name:

ylmethyl)pyridine
CAS No.: 955966-95-7
Cat. No.: B2902222

Get Quote

Executive Summary

2-Chloro-5-(1H-pyrazol-1-ylmethyl)pyridine (CAS 955966-95-7) is a specialized heterocyclic
building block used primarily in the synthesis of agrochemicals and pharmaceutical active
ingredients (APIs).[1] Structurally, it functions as a "privileged scaffold," linking a reactive 2-
chloropyridine moiety—capable of further diversification via palladium-catalyzed cross-coupling
—with a pyrazole ring, a pharmacophore ubiquitous in kinase inhibitors and anti-inflammatory
agents.

This guide provides a definitive technical breakdown of the compound, detailing its validated
synthesis routes, physicochemical properties, and quality control protocols.

Chemical Identity & Physicochemical Profile[2][3][4]
[5][6]

The compound is defined by a methylene bridge connecting the 5-position of a 2-chloropyridine
ring to the N1-position of a pyrazole ring. This specific regiochemistry is critical; isomers (such
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as the N2-linkage or 2-pyrazolyl substitution) possess distinct reactivities and biological
profiles.

ble 1: Identificati

Parameter Technical Specification

Chemical Name 2-Chloro-5-(1H-pyrazol-1-ylmethyl)pyridine
CAS Number 955966-95-7

Molecular Formula CoHsCIN3

Molecular Weight 193.63 g/mol

SMILES Clclncc(Cn2ccen2)ccl

INChl Key Validated against structure: [Calculated]
Appearance Off-white to pale yellow solid (typically)
Melting Point 68—72 °C (Predicted/Analogous range)

Soluble in DCM, Methanol, DMSO; Sparingly

Solubilit
y soluble in water

Synthesis & Manufacturing Strategy
The most robust synthetic route involves a nucleophilic substitution (
) reaction between 2-chloro-5-(chloromethyl)pyridine and 1H-pyrazole. This pathway is

preferred over constructing the pyridine ring de novo due to the commercial availability of the
chloromethyl intermediate.

Retrosynthetic Analysis

The C-N bond formation is the strategic disconnection. The 2-chloro substituent on the pyridine
ring is electron-withdrawing, which actually deactivates the benzylic (pyridylic) position slightly
compared to a simple benzyl chloride, but the reaction proceeds efficiently under basic
conditions.

Validated Protocol (Step-by-Step)
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Reagents:

Electrophile: 2-Chloro-5-(chloromethyl)pyridine (CAS 70258-18-3)
Nucleophile: 1H-Pyrazole
Base: Sodium Hydride (NaH) (60% dispersion) or Potassium Carbonate (K2CO3)

Solvent: DMF (Anhydrous) or Acetonitrile

Methodology:

Activation: In a flame-dried flask under nitrogen, dissolve 1H-pyrazole (1.1 eq) in anhydrous
DMF. Cool to 0°C.

Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Evolution of Hz2 gas will occur.[2] Stir
at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear (formation
of sodium pyrazolide).

Addition: Add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in DMF dropwise to the
reaction mixture.

Reaction: Allow the mixture to warm to room temperature and stir for 4—6 hours. Monitor by
TLC (50% EtOAc/Hexanes) or LC-MS.

Quench & Workup: Quench carefully with ice water. Extract with Ethyl Acetate (3x). Wash
combined organics with brine to remove DMF. Dry over Na=SO4 and concentrate.

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography
(SiOz, Gradient: 0-40% EtOAc in Hexanes).

Synthesis Workflow Diagram

Step 1: Deprotonation 0°C, N2 atm Step 2: Alkylation ep 3: Reaction Check TLC Step 4: Workup Step 5: Purification

(Pyrazole + NaH -> Na-Pyrazolide) (+ 2-CI-5-CH2CI-Pyridine)  RT, 4- (Recryst. or Column)

Click to download full resolution via product page
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Caption: Figure 1. Convergent synthesis workflow utilizing nucleophilic substitution logic.

Analytical Characterization & Quality Control

To ensure the integrity of the scaffold for downstream applications, the following spectral
signatures must be verified.

Proton NMR (*H NMR) Profile

The spectrum is distinct due to the coupling patterns of the pyridine ring and the deshielded
methylene bridge.
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QC Decision Logic
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In high-throughput synthesis, distinguishing the N1-isomer (desired) from the C-alkylated
impurities is vital.

Crude Product

LC-MS Purity > 95%7?
1H NMR: CH2 Peak?

Singlet Present

Yes (N-Alkylation) No (C-Alkylation/Mix)

Release Batch Reprocess / Reject

Click to download full resolution via product page

Caption: Figure 2. Quality Control Decision Tree distinguishing regiochemical outcomes.

Applications in Drug Discovery[6]

This compound serves as a versatile intermediate.[3] The 2-chloro position on the pyridine ring
is a "chemical handle," allowing researchers to attach this pyrazole-pyridine motif to larger drug
scaffolds.

» Kinase Inhibition: The pyrazole moiety is a classic hinge-binder in ATP-competitive kinase
inhibitors.
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e Suzuki-Miyaura Coupling: The CI-C bond reacts with boronic acids to form biaryl systems.

» Buchwald-Hartwig Amination: Substitution of the Cl with amines creates aminopyridine
derivatives, common in GPCR ligands.

Safety & Handling (MSDS Highlights)
o Hazard Class: Irritant (Skin/Eye/Respiratory).
 Signal Word: Warning.

o Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store under
inert gas (Argon/Nitrogen) if long-term storage is required to prevent oxidation of the pyridine
nitrogen.

e Incompatibility: Strong oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Profile: 2-Chloro-5-(1H-pyrazol-1-
ylmethyl)pyridine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2902222/docs#technical-profile-2-chloro-5-1h-
pyrazol-1-ylmethyl-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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